cis-3-Phenylpyrrolidine-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(2R,3R)-3-phenylpyrrolidine-2-carboxylicacidhydrochloride is a racemic mixture of two enantiomers, which means it contains equal amounts of two mirror-image forms of the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a Mukaiyama crossed aldol reaction between a silyl enol ether and an aldehyde . The reaction conditions often include the use of a Lewis acid catalyst and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the desired stereochemistry and purity of the product.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3R)-3-phenylpyrrolidine-2-carboxylicacidhydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
rac-(2R,3R)-3-phenylpyrrolidine-2-carboxylicacidhydrochloride has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of fine chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of rac-(2R,3R)-3-phenylpyrrolidine-2-carboxylicacidhydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- rac-(2R,3R)-1-Isopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid
- rac-(2R,3R)-1-Benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid
Uniqueness
rac-(2R,3R)-3-phenylpyrrolidine-2-carboxylicacidhydrochloride is unique due to its specific stereochemistry and the presence of both a phenyl group and a carboxylic acid group. This combination of features makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C11H14ClNO2 |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
(2S,3S)-3-phenylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)10-9(6-7-12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10-;/m0./s1 |
InChI Key |
CUAVFLWYXFQKBH-IYPAPVHQSA-N |
Isomeric SMILES |
C1CN[C@@H]([C@@H]1C2=CC=CC=C2)C(=O)O.Cl |
Canonical SMILES |
C1CNC(C1C2=CC=CC=C2)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.